N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide
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Overview
Description
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide: is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For example, anthranilic acid can be reacted with formamide to yield the quinazolinone core.
Introduction of the Pentanamide Group: The pentanamide group can be introduced by reacting the quinazolinone core with pentanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolin
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGTUDEFQTEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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